![molecular formula C12H19LiN2O4 B13510941 Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13510941.png)
Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[321]octane-2-carboxylate is a complex organic compound that features a lithium ion coordinated to a bicyclic structure
Preparation Methods
The synthesis of Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[321]octane-2-carboxylate typically involves the reaction of 1,4-diazabicyclo[32The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.
Chemical Reactions Analysis
Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate exerts its effects involves the coordination of the lithium ion to the bicyclic structure, which can influence the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor .
Comparison with Similar Compounds
Similar compounds include:
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and reactivity. Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate is unique due to the presence of the lithium ion and its specific bicyclic structure .
Properties
Molecular Formula |
C12H19LiN2O4 |
|---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
lithium;4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C12H20N2O4.Li/c1-12(2,3)18-11(17)14-7-9(10(15)16)13-5-4-8(14)6-13;/h8-9H,4-7H2,1-3H3,(H,15,16);/q;+1/p-1 |
InChI Key |
IOXFRYJRLFTZFE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)N1CC(N2CCC1C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


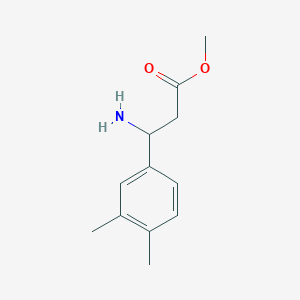
![5H,6H,8H-pyrano[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13510881.png)
![(2S)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoicacid](/img/structure/B13510886.png)
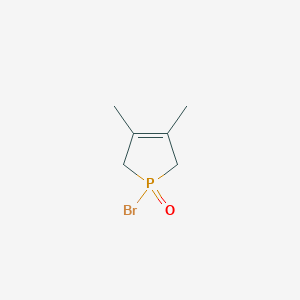

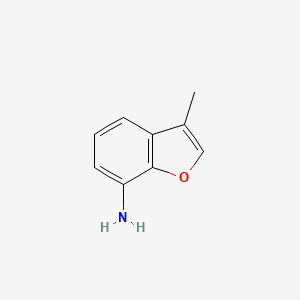
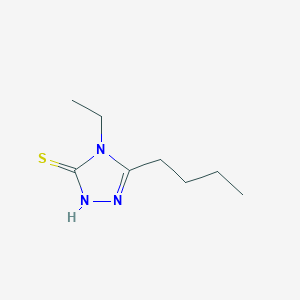
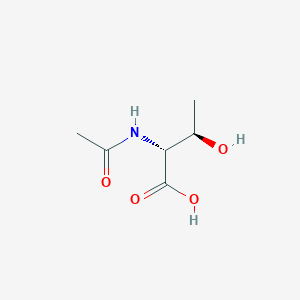
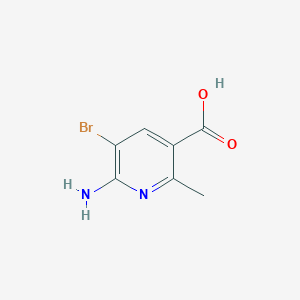
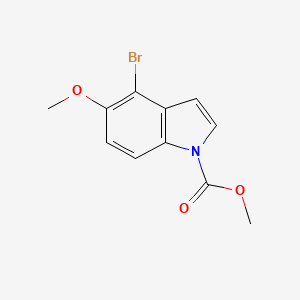
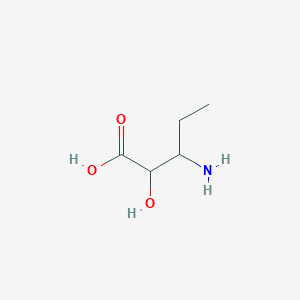
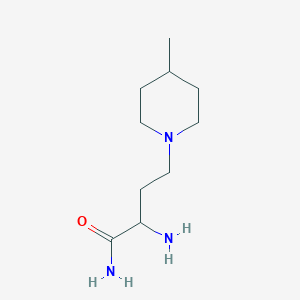
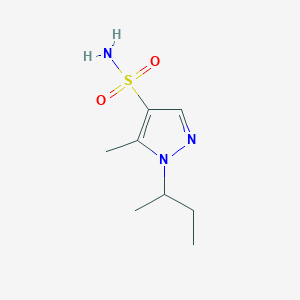
![Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B13510949.png)
